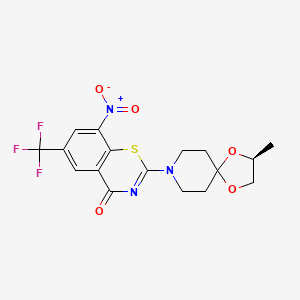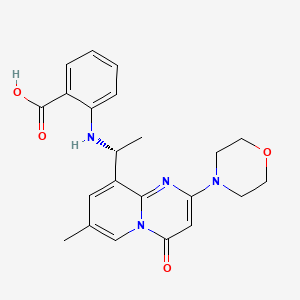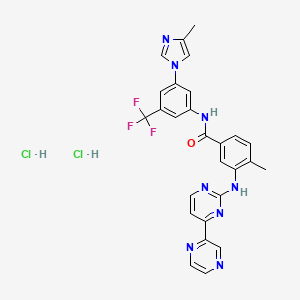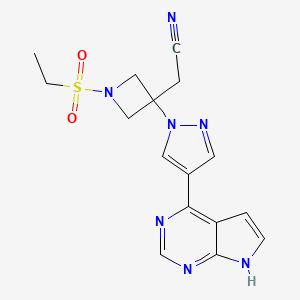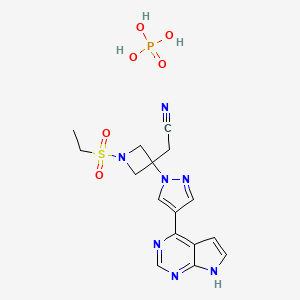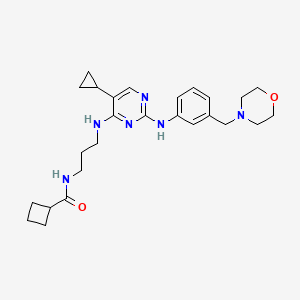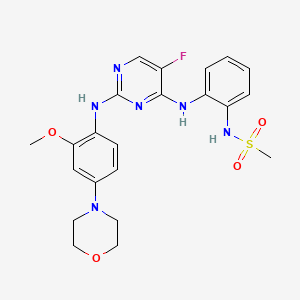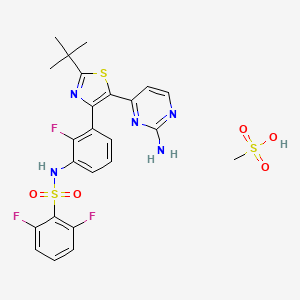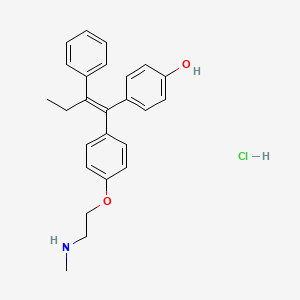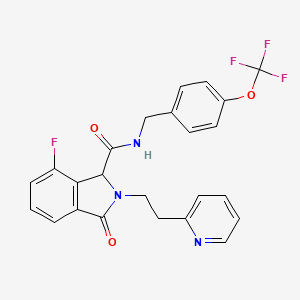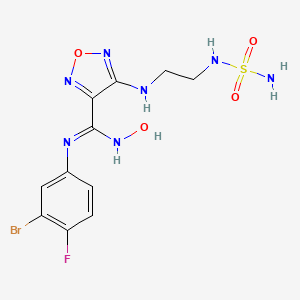
GSK2636771
概要
説明
GSK-2636771は、強力で経口バイオアベイラビリティの高い、アデノシン三リン酸競合型、ホスホイノシチド3キナーゼベータ(PI3Kβ)の選択的阻害剤です。 この化合物は、グラクソ・スミスクラインによって、特にホスファターゼおよびテンシンホモログ(PTEN)欠損症を有する、進行した固形腫瘍の治療のために開発されました .
準備方法
GSK-2636771の合成は、市販の出発物質から始まるいくつかのステップを含みます。 工業生産方法は、これらの合成ルートを最適化して、高収率と高純度を確保します .
化学反応の分析
GSK-2636771は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成することができます。
還元: 還元反応は、この化合物の官能基を変更するために実行することができます。
置換: 置換反応は、さまざまな官能基を導入するために使用され、化合物の選択性と効力を高めます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 .
科学研究への応用
科学的研究の応用
Chemistry: The compound serves as a model for studying selective inhibition of PI3Kβ and its effects on cellular signaling pathways.
Biology: It is used to investigate the role of PI3Kβ in cellular processes and its implications in cancer biology.
Medicine: GSK-2636771 is being evaluated in clinical trials for the treatment of advanced solid tumors, particularly those with PTEN deficiency. .
Industry: The compound’s selective inhibition of PI3Kβ makes it a valuable tool for developing targeted therapies for cancer treatment
作用機序
GSK-2636771は、PI3K /タンパク質キナーゼB(AKT)シグナル伝達経路の重要な酵素であるPI3Kβの活性を選択的に阻害することで効果を発揮します。この阻害は、AKTのリン酸化を低下させ、その結果、PTEN欠損腫瘍細胞における細胞増殖の低下とアポトーシスの増加をもたらします。 この化合物の他のアイソフォームに対するPI3Kβの選択性は、オフターゲット効果を最小限に抑え、治療の可能性を高めます .
類似の化合物との比較
GSK-2636771は、PI3Kβの選択的阻害においてユニークであり、複数のアイソフォームを標的とする他のPI3K阻害剤とは異なります。類似の化合物には以下が含まれます。
TGX-221: 別のPI3Kβ選択的阻害剤ですが、構造的特徴と効力が異なります。
PI-103: 複数のアイソフォームを標的とするパンPI3K阻害剤であり、より広範囲ですが、選択性が低い効果をもたらします。
GSK-2636771のPI3Kβに対する選択性は、このアイソフォームが癌生物学において果たす特定の役割を研究し、PTEN欠損腫瘍に対する標的療法を開発するための貴重なツールになります .
類似化合物との比較
GSK-2636771 is unique in its selective inhibition of PI3Kβ, distinguishing it from other PI3K inhibitors that target multiple isoforms. Similar compounds include:
TGX-221: Another PI3Kβ-selective inhibitor, but with different structural features and potency.
PI-103: A pan-PI3K inhibitor that targets multiple isoforms, leading to broader but less selective effects.
BKM120: A PI3K inhibitor with activity against multiple isoforms, used in various cancer treatments
GSK-2636771’s selectivity for PI3Kβ makes it a valuable tool for studying the specific role of this isoform in cancer biology and developing targeted therapies for PTEN-deficient tumors .
特性
IUPAC Name |
2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKLTGBKIDQGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160124 | |
| Record name | GSK-2636771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372540-25-4 | |
| Record name | GSK-2636771 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372540254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2636771 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2636771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-2636771 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW94IAT0LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of GSK2636771?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. [, , , , , , , ]
Q2: How does this compound interact with PI3Kβ?
A2: This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PI3Kβ. [, , ]
Q3: What are the downstream effects of PI3Kβ inhibition by this compound?
A3: this compound effectively inhibits AKT phosphorylation and downstream signaling, evident by the decreased phosphorylation of PRAS40, GSK3β, and RPS6 in PTEN-deficient cell lines. [, , ] This inhibition also leads to a reduction in cellular levels of phosphorylated AKT (pAKT) and PRAS40 both in vitro and in vivo. []
Q4: Why is PTEN deficiency often linked to this compound research?
A4: PTEN (Phosphatase and Tensin Homolog) is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function, often seen in cancers, leads to increased PI3K activity. Preclinical data suggests a synthetic lethal relationship between PTEN deficiency and PI3Kβ inhibition, making this compound a potential therapeutic strategy for PTEN-deficient tumors. []
Q5: Are there other proteins or pathways affected by this compound?
A5: Research indicates that this compound can induce PTK7, a tyrosine kinase protein in the noncanonical Wnt pathway. [] It has also shown potential in modulating the response to growth factor receptor signaling, impacting AKT and MEK/ERK activation. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula is C21H21F3N4O3, and the molecular weight is 435.4 g/mol.
Q7: How did the structure of this compound evolve during its development?
A7: Starting from the PI3Kβ-selective compound TGX-221, structure-based and knowledge-based design led to the discovery and optimization of this compound and its analogs. This process involved identifying unique series of potent and selective inhibitors and addressing their pharmacokinetic properties. []
Q8: What structural features contribute to the selectivity of this compound for PI3Kβ?
A8: While the specific details might be proprietary, the development of this compound involved identifying a unique 18-residue motif specific to the p110β isoform, which was crucial for achieving selectivity. []
Q9: What is the recommended phase II dose (RP2D) of this compound?
A9: The RP2D of this compound is 400 mg once daily, determined based on safety, pharmacokinetic, and pharmacodynamic data. [, ]
Q10: What is the half-life of this compound?
A10: The mean half-life (t1/2) of this compound ranges from 17.1 to 38.6 hours across various dose cohorts. []
Q11: How does this compound behave in terms of absorption and distribution?
A11: this compound demonstrates dose-proportional increases in mean Cmax and AUC(0-24 h) up to 350 mg, with less than proportional increases at higher doses. Cmax is typically reached within 4-6 hours after both single and repeat dosing. []
Q12: What types of cancer cells are particularly sensitive to this compound in vitro?
A12: Preclinical studies demonstrated that PTEN-deficient cells, especially those derived from prostate, endometrial, and triple-negative breast cancers, are highly sensitive to this compound. []
Q13: Has this compound shown efficacy in animal models?
A13: Yes, this compound has shown dose-dependent tumor growth delay in PTEN-deficient prostate cancer models. Furthermore, in a genetically engineered mouse model of melanoma with PTEN loss, this compound significantly delayed tumor growth and improved survival. [, , ]
Q14: What have clinical trials revealed about the efficacy of this compound?
A14: While some clinical trials showed durable clinical benefit in a subset of patients, including those with PTEN-deficient tumors harboring PIK3CB alterations, overall antitumor activity as a single agent has been limited. [, , , , , , , ]
Q15: Are there ongoing clinical trials exploring this compound?
A15: Yes, several clinical trials are currently underway, including investigations into its use in combination with other therapies, such as immune checkpoint inhibitors and other targeted agents, to enhance its efficacy in various cancer types. [, , , , ]
Q16: What are the potential mechanisms of resistance to this compound?
A16: Resistance mechanisms to this compound are not fully understood but might involve upregulation of compensatory signaling pathways, such as the Wnt pathway, specifically through the induction of PTK7. [] Additionally, tumors harboring other genetic alterations, such as KRAS mutations, may show intrinsic or acquired resistance. [, ]
Q17: Why is this compound being investigated in combination with other therapies?
A17: Combining this compound with other agents aims to overcome resistance mechanisms, enhance efficacy, and potentially reduce the required doses of individual drugs, thereby minimizing toxicity. [, , , , , , , , ]
Q18: What specific combinations are being investigated?
A18: Promising combinations include this compound with:
- Immune checkpoint inhibitors: Studies are examining synergy with anti-PD-1 therapy, particularly in PTEN-deficient tumors. [, , , ]
- Chemotherapeutics: Combinations with TMZ have shown promise in temozolomide-resistant glioblastoma. []
- Other targeted therapies: Synergy with CDK4/6 inhibitors and AKT inhibitors is being explored, especially in breast cancer subtypes. [, ]
- Connexin 43 inhibitors: Simultaneous targeting of connexin 43 and PI3K has shown potential in overcoming TMZ resistance in glioblastoma. []
Q19: What biomarkers are used to predict response to this compound?
A19: PTEN loss is a primary biomarker, but its predictive value is not absolute. Other potential biomarkers include:
- PIK3CB alterations: Tumors harboring mutations or amplifications in PIK3CB might show enhanced sensitivity. [, , , ]
- Phosphorylation status of downstream targets: Decreases in the phosphorylation of AKT and its substrates, like PRAS40 and GSK3β, could indicate target engagement and potential response. [, , ]
- PTK7 expression levels: Elevated PTK7 levels could suggest a potential resistance mechanism and guide combination strategies with PTK7 inhibitors. []
Q20: What are the key areas of future research for this compound?
A20: Future research will likely focus on:
- Understanding resistance mechanisms: Unraveling the complexities of resistance to this compound is crucial for developing effective treatment strategies and identifying additional biomarkers. [, ]
- Optimizing combination therapies: Further research is needed to identify the most effective drug combinations, optimal dosing schedules, and potential biomarkers that could predict synergistic responses. [, , , , , , , ]
- Exploring its use in other diseases: Beyond cancer, the role of PI3Kβ in other diseases warrants investigation, potentially expanding the therapeutic applications of this compound. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

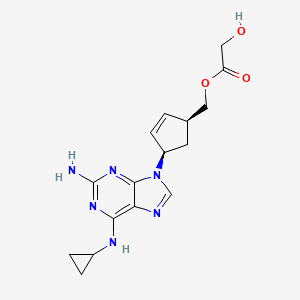
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)
